4-methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine
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Overview
Description
4-methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with pyrimidine-5-carbaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like toluene. The mixture is refluxed for several hours, followed by the removal of the solvent under reduced pressure and subsequent purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine rings are functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
4-methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which 4-methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- N-(pyridin-4-yl)pyridin-4-amine
- 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
Uniqueness
4-methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H12N4 |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H12N4/c1-9-2-3-12-7-11(9)15-6-10-4-13-8-14-5-10/h2-5,7-8,15H,6H2,1H3 |
InChI Key |
ACFCITKHMCCFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=CN=CN=C2 |
Origin of Product |
United States |
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